

1,3-Dibromoacetone: A Technical Guide to Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromoacetone

Cat. No.: B016897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromoacetone (CAS No. 816-39-7) is a highly reactive, bifunctional electrophilic ketone that serves as a versatile building block in organic synthesis and a powerful tool in chemical biology. Its two reactive carbon-bromine bonds allow for sequential nucleophilic substitutions, making it an ideal reagent for constructing heterocyclic systems, cross-linking biomolecules, and synthesizing complex organic molecules. This guide provides an in-depth overview of its chemical properties, reactivity, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties

1,3-Dibromoacetone is typically a yellow to brown liquid or a low-melting solid with a pungent odor.^[1] It is sensitive to air and moisture and should be handled with appropriate precautions.^[2] It is soluble in various organic solvents such as acetone, chloroform, dichloromethane, and methanol.^{[1][3]}

Table 1: Physical and Chemical Properties of **1,3-Dibromoacetone**

Property	Value	Reference(s)
CAS Number	816-39-7	[4]
Molecular Formula	C ₃ H ₄ Br ₂ O	[1]
Molecular Weight	215.87 g/mol	[2][4]
Appearance	Yellow to dark brown liquid or white to pale yellow crystalline solid	[1][2][4]
Melting Point	29-30 °C	[2]
Boiling Point	97-98 °C at 21-22 mmHg	[2]
InChI Key	LQQKDSXCDXHLLF-UHFFFAOYSA-N	[4]
Solubility	Soluble in acetone, chloroform, dichloromethane, methanol	[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **1,3-dibromoacetone**. The following table summarizes the expected spectroscopic characteristics.

Table 2: Estimated Spectroscopic Data for **1,3-Dibromoacetone**

Technique	Expected Chemical Shift / Frequency	Details
^1H NMR	$\delta \approx 4.2 - 4.5 \text{ ppm}$	The four equivalent protons on the two bromomethyl ($-\text{CH}_2\text{Br}$) groups are expected to appear as a singlet in this region. The exact shift is influenced by the solvent.
^{13}C NMR	$\delta \approx 35 - 40 \text{ ppm (C-Br)}$ $\delta \approx 190 - 200 \text{ ppm (C=O)}$	Two signals are expected: one for the two equivalent bromomethyl carbons and a downfield signal for the ketone carbonyl carbon.
IR Spectroscopy	$1720\text{-}1740 \text{ cm}^{-1}$ (strong)	A strong absorption band characteristic of the C=O (ketone) stretch is the most prominent feature.

Note: The NMR chemical shifts are estimates based on standard correlation tables for α -haloketones, as precise experimental data from a single, reliable source is not readily available.

Synthesis of 1,3-Dibromoacetone

1,3-Dibromoacetone can be synthesized through several methods, with the direct bromination of acetone being a common laboratory-scale approach.

Synthesis by Direct Bromination of Acetone

This method involves the reaction of acetone with bromine in an acidic aqueous medium. The reaction produces a mixture of mono- and di-brominated acetones, from which **1,3-dibromoacetone** can be isolated.^[5]

Experimental Protocol: Synthesis of 1,3-Dibromoacetone

Materials:

- Acetone (500 ml)
- Bromine (650 ml)
- Glacial Acetic Acid (375 ml)
- Water (1600 ml)
- Round-bottom flask (5 L) equipped with a dropping funnel, mechanical stirrer, and thermometer
- Heating mantle
- Distillation apparatus

Procedure:

- Combine 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid in the 5 L round-bottom flask.
- Heat the mixture to 70 °C with stirring.
- Slowly add 650 ml of bromine dropwise from the dropping funnel. Maintain the temperature at 70 °C throughout the addition.
- After the addition is complete, continue to stir the reaction mixture until the color of the bromine disappears.
- Allow the mixture to cool to room temperature. The product mixture will separate as a dense oil.
- Separate the organic layer and purify the product by fractional distillation under reduced pressure.

- Collect the fraction boiling at 97-98 °C / 21-22 mmHg to obtain **1,3-dibromoacetone**.^[5]

Note: This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

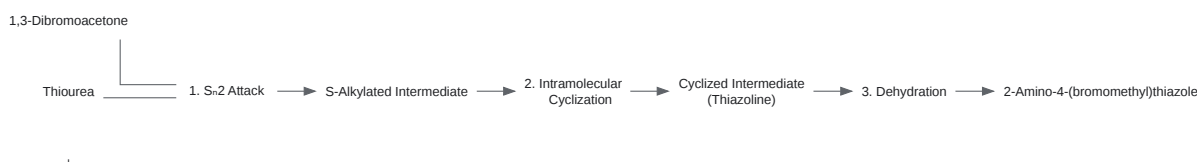
Chemical Reactivity and Applications

The reactivity of **1,3-dibromoacetone** is dominated by its two electrophilic carbon centers adjacent to the carbonyl group. It readily undergoes sequential S_N2 reactions with a wide range of nucleophiles. This bifunctionality makes it a cornerstone reagent in heterocyclic synthesis and bioconjugation.

Heterocyclic Synthesis

1,3-Dibromoacetone is a key precursor for various heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

In a reaction analogous to the Hantzsch thiazole synthesis, **1,3-dibromoacetone** reacts with thioamides or thiourea to form 2-aminothiazole derivatives. The reaction proceeds via an initial S_N2 attack by the sulfur nucleophile, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.



[Click to download full resolution via product page](#)

Hantzsch-Type Thiazole Synthesis Pathway.

Experimental Protocol: Synthesis of 2-Amino-4-(bromomethyl)thiazole

Materials:

- **1,3-Dibromoacetone**
- Thiourea
- Ethanol or Methanol
- Sodium Bicarbonate (or Sodium Carbonate) solution (5%)
- Round-bottom flask with reflux condenser and stir bar
- Beaker, Buchner funnel, filter paper

Procedure (Adapted from a similar synthesis^[5]):

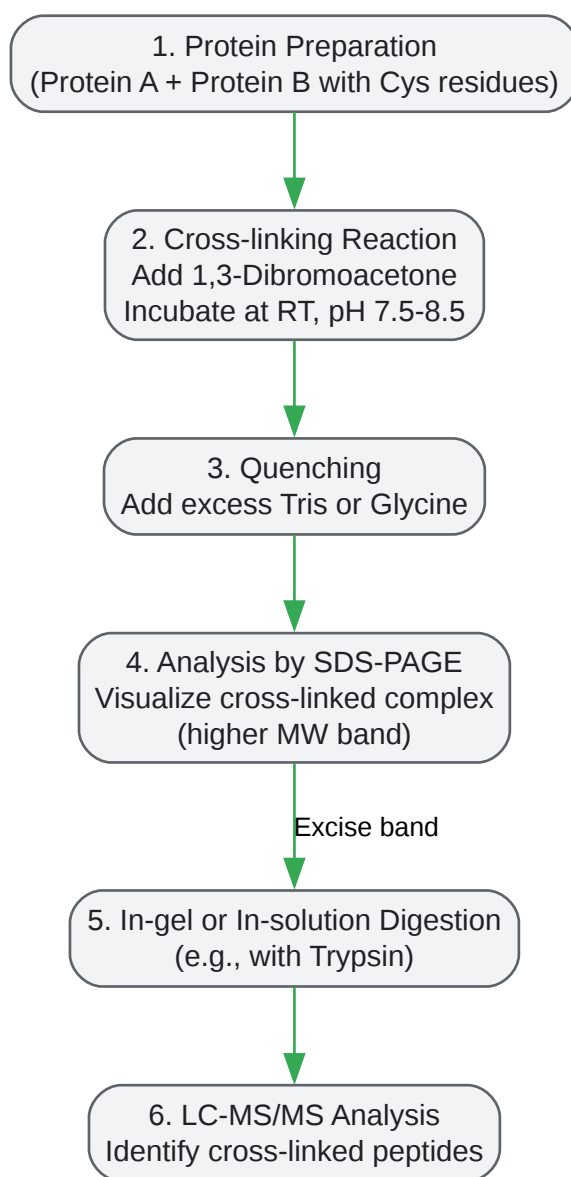
- In a round-bottom flask, combine **1,3-dibromoacetone** (1 equivalent) and thiourea (1.1 equivalents).
- Add ethanol or methanol as a solvent and a magnetic stir bar.
- Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the solution to cool to room temperature.
- Pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium bicarbonate to neutralize the HBr byproduct and precipitate the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake thoroughly with cold water to remove any inorganic salts.
- Allow the product to air dry on a watch glass. The product can be further purified by recrystallization if necessary.

1,3-Dibromoacetone undergoes a cyclocondensation reaction with 2-aminopyridines to yield bromomethyl-substituted imidazo[1,2-a]pyridines.[1] This scaffold is of significant interest in medicinal chemistry. The reaction involves the initial alkylation of the endocyclic pyridine nitrogen, followed by intramolecular condensation between the remaining amino group and the ketone, and subsequent dehydration.

Bioconjugation and Chemical Biology

The ability of **1,3-dibromoacetone** to react selectively with thiol groups makes it an invaluable tool for studying protein structure and protein-protein interactions.

At physiological pH, the thiol side chain of cysteine residues is a potent nucleophile. **1,3-Dibromoacetone** can covalently link two cysteine residues that are in close proximity within a protein (intramolecular cross-link) or between two interacting proteins (intermolecular cross-link).[6] The resulting acetone-like bridge imposes a distance constraint, providing structural information that can be analyzed by techniques like SDS-PAGE and mass spectrometry. This approach has been used to probe the structure of multi-domain proteins like fatty acid synthase and to link proteins like ubiquitin to histones.[3]



[Click to download full resolution via product page](#)

Workflow for Protein Cross-Linking using **1,3-Dibromoacetone**.

Experimental Protocol: Representative Protein Cross-Linking

Materials:

- Purified protein(s) containing accessible cysteine residues (e.g., at 1-5 mg/mL).
- Cross-linking buffer (e.g., 20 mM HEPES or Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5).

- **1,3-Dibromoacetone** (DBA) stock solution (e.g., 100 mM in a water-miscible organic solvent like DMF or DMSO).
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
- SDS-PAGE reagents.

Procedure:

- Prepare the protein solution in the cross-linking buffer. If reducing agents (like DTT or BME) were used during purification, they must be removed by dialysis or buffer exchange prior to the experiment.
- Add the DBA stock solution to the protein solution to achieve a final molar excess (e.g., 20- to 500-fold molar excess over protein). The optimal concentration should be determined empirically.
- Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time may vary.
- Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes to ensure all unreacted DBA is neutralized.
- Analyze the reaction products by SDS-PAGE. A successful intermolecular cross-link will result in a new band at a higher molecular weight corresponding to the linked protein complex.
- For identification of the cross-linked sites, the band of interest can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.

Safety and Handling

1,3-Dibromoacetone is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

- Hazards: It is corrosive and causes severe skin burns and eye damage.^{[2][3]} It may also cause an allergic skin reaction and respiratory irritation.^[2]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., Argon), as it is sensitive to air and moisture.[2] It is incompatible with strong oxidizing agents and heat.[2][3]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of **1,3-dibromoacetone**, highlighting its utility as a versatile reagent for both synthetic chemistry and biological research. Its predictable reactivity and commercial availability ensure its continued importance in the development of new therapeutics and the exploration of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2- α]pyridines from Acetophenone, [Bmim]Br₃ and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1,3-Dibromoacetone: A Technical Guide to Properties, Reactivity, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016897#1-3-dibromoacetone-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com